molecular formula C9H6BrF4NO B2442104 Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate CAS No. 1260860-60-3

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate

Cat. No.: B2442104
CAS No.: 1260860-60-3
M. Wt: 300.051
InChI Key: FAPKIRAXBMNARX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate is a chemical compound with the molecular formula C9H5BrF4NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is converted to an ethyl ester and carboximidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate typically involves multiple steps. One common route starts with the preparation of 4-bromo-2,3,5,6-tetrafluorobenzoic acid. This can be achieved by bromination and fluorination of benzoic acid derivatives. The resulting 4-bromo-2,3,5,6-tetrafluorobenzoic acid is then esterified with ethanol to form the ethyl ester. The final step involves the conversion of the ethyl ester to the carboximidate using appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester and carboximidate groups can be hydrolyzed to form the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine products.

Scientific Research Applications

Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate involves its interaction with molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and carboximidate groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-bromo-2,3,5,6-tetrafluorobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF4NO/c1-2-16-9(15)3-5(11)7(13)4(10)8(14)6(3)12/h15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPKIRAXBMNARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C(=C(C(=C1F)F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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